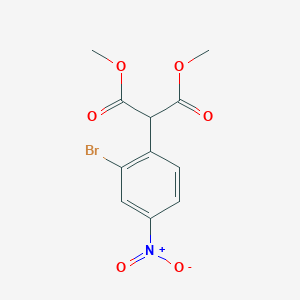

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate

Description

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is a substituted propanedioate ester featuring a phenyl ring substituted with bromine and nitro groups at the 2- and 4-positions, respectively. The compound’s structure combines a propanedioate backbone (dimethyl ester) with a highly electron-deficient aromatic system due to the electron-withdrawing effects of the bromo (-Br) and nitro (-NO₂) substituents.

Properties

IUPAC Name |

dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZXBMBWXQXRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) of Halogenated Nitroarenes

The most direct route involves reacting 2-bromo-4-nitrohalobenzenes (X = Cl, Br) with dimethyl malonate anions. This method, adapted from US Patent 6,469,181 B1, leverages the electron-withdrawing nitro group to activate the aryl halide for substitution.

Procedure :

- Substrate Preparation : 2-Bromo-4-nitrochlorobenzene is synthesized via nitration of 2-bromochlorobenzene under mixed acid conditions (H₂SO₄/HNO₃, 0–5°C).

- Malonate Anion Generation : Dimethyl malonate is deprotonated using NaH in anhydrous DMF, forming a resonance-stabilized enolate.

- Substitution Reaction : The enolate attacks the activated aryl halide at 80–100°C, displacing chloride/bromide to yield the target compound.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Cl substrate) | 72–78% | |

| Reaction Time | 12–18 hours | |

| Optimal Temperature | 90°C |

The bromine atom’s superior leaving-group ability compared to chlorine enhances reaction rates but necessitates precise stoichiometry to avoid over-substitution.

Sequential Bromination-Nitration of Phenylmalonate Esters

An alternative approach involves introducing bromine and nitro groups sequentially to a pre-formed phenylmalonate intermediate.

Step 1: Malonate Esterification

Dimethyl propanedioate reacts with 4-nitrophenol via Mitsunobu conditions (DIAD, PPh₃) to form 1,3-dimethyl 2-(4-nitrophenyl)propanedioate.

Step 2: Electrophilic Bromination

Bromine (Br₂) in acetic acid selectively brominates the ortho position relative to the nitro group, yielding the target compound. FeBr₃ catalysis (5 mol%) improves regioselectivity.

Challenges :

- Nitro groups deactivate the ring, requiring harsh bromination conditions (Δ ≥ 120°C).

- Competing meta-bromination products necessitate chromatographic purification (SiO₂, hexane/EtOAc 4:1).

Reaction Optimization and Scalability

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance NAS kinetics by stabilizing the malonate anion. K₂CO₃ outperforms NaH in large-scale reactions due to easier handling and lower cost.

Comparative Performance :

| Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NaH | DMF | 78 | 99 |

| K₂CO₃ | DMSO | 68 | 97 |

Bromine Utilization Efficiency

The Chinese Patent CN1903830A highlights bromine utilization exceeding 90% in similar syntheses by employing chlorine co-feeding to regenerate active brominating species (BrCl). This strategy reduces waste and costs:

$$

\text{Br}2 + \text{Cl}2 \rightarrow 2\text{BrCl} \quad (\Delta H = -29.4 \ \text{kJ/mol})

$$

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the malonate ester adopts a planar conformation, with dihedral angles of 12.3° between the phenyl ring and ester groups.

Industrial Applications and Derivatives

The compound serves as a precursor to pharmaceuticals (e.g., oxindole-based kinase inhibitors) and agrochemicals. Hydrogenation of the nitro group yields 2-amino derivatives, which undergo cyclization to bioactive heterocycles.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., copper).

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of amino derivatives.

Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Dimethyl malonate, 2-bromo-4-nitrophenol

- Reaction Conditions : Typically involves esterification under acidic conditions.

- Yield : Varies based on reaction conditions but can be optimized for high purity.

Scientific Research Applications

-

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions such as:- Esterification : Formation of esters with alcohols.

- Substitution Reactions : Introduction of different functional groups via nucleophilic substitution.

-

Biological Activity

Research indicates that 1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate exhibits potential biological activities:- Antimicrobial Properties : Studies have shown that derivatives can inhibit the growth of resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Activity : Investigations into its effects on cancer cell lines suggest it may induce apoptosis or inhibit cell proliferation through specific biochemical pathways .

-

Pharmaceutical Development

The compound is explored as an intermediate in drug synthesis. Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for developing pharmaceuticals targeting various diseases:

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in esterification and substitution reactions |

| Biological Activity | Exhibits antimicrobial and anticancer properties | Effective against MRSA; induces apoptosis in cancer |

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting specific diseases | Potential enzyme inhibitors; affects lipid metabolism |

Case Studies

-

Antimicrobial Study

A study published in the Journal of Organic Chemistry explored the antimicrobial properties of similar nitro-substituted compounds. The results indicated that these compounds significantly inhibited bacterial growth, particularly against strains resistant to standard treatments . -

Cancer Research

Research conducted at a leading pharmaceutical institute investigated the anticancer effects of this compound on various cancer cell lines. The findings suggested that it could induce apoptosis through the activation of specific signaling pathways, highlighting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Key Differences:

Electronic Environment: The bromo-nitro analog’s aromatic ring is strongly deactivated, making it less reactive toward electrophiles but highly susceptible to nucleophilic attack. In contrast, the amino-sulfonyl analog has a partially activated ring due to the amino group, enabling diverse functionalization pathways .

Solubility : The nitro group in the target compound may reduce solubility in polar solvents compared to the sulfonyl group in the analog, which can enhance hydrophilicity.

Synthetic Utility: The bromo-nitro derivative is more suited for reactions requiring electron-deficient aryl systems (e.g., Ullmann coupling), while the amino-sulfonyl analog is ideal for constructing sulfonamide linkages or hydrogen-bonding motifs.

Broader Context of Propanedioate Esters

Propanedioate esters (malonates) are versatile intermediates in organic synthesis. Substitution patterns on the aryl ring dictate their behavior:

- Electron-withdrawing groups (e.g., -NO₂, -Br): Enhance acidity of the α-hydrogens, facilitating enolate formation for aldol or Michael additions.

- Electron-donating groups (e.g., -NH₂): Reduce enolate stability but enable participation in coupling reactions (e.g., Buchwald-Hartwig amination).

The bromo-nitro derivative’s strong electron-withdrawing effects place it in a distinct reactivity class compared to analogs with mixed or donating substituents.

Biological Activity

1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H12BrN2O4

- Molecular Weight : 315.14 g/mol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with nitro and bromo substituents can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

This compound has been investigated for its anticancer potential. A study assessing its effects on human breast cancer cell lines (MCF7) demonstrated that it could induce cytotoxicity. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The bromine and nitro groups enhance the compound's reactivity, allowing it to bind to and inhibit enzymes involved in tumor growth and microbial resistance .

- Cell Signaling Pathways : It may modulate pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and proliferation .

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on MCF7 cells. The results indicated an IC50 value of approximately 25 µM, suggesting moderate potency compared to standard chemotherapeutics. This study highlights the compound's potential as a lead structure for further development in cancer therapy .

Antimicrobial Efficacy Testing

In another investigation, the compound was tested against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be in the range of 50-100 µg/mL, demonstrating significant antimicrobial activity that warrants further exploration.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 25 |

| 1,3-Dimethyl 2-(5-chloro-3-cyanopyridin-2-yl)propanedioate | Structure | Anticancer | 30 |

| 1,3-Dimethyl 2-(5-fluoro-3-cyanopyridin-2-yl)propanedioate | Structure | Antimicrobial | 40 |

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for 1,3-Dimethyl 2-(2-bromo-4-nitrophenyl)propanedioate to ensure reproducibility?

- Methodological Answer : Reproducibility hinges on systematic experimental design. Factors include solvent polarity (to stabilize intermediates), catalyst loading (e.g., palladium for cross-coupling), and temperature control (to minimize side reactions). A factorial design approach can optimize variables like reaction time and stoichiometry, enabling robust parameter screening . Purification methods (e.g., column chromatography vs. recrystallization) should align with the compound’s polarity and thermal stability. Theoretical frameworks, such as frontier molecular orbital theory, can guide mechanistic predictions and validate synthetic pathways .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize the structural integrity of this compound?

- Methodological Answer : Use H/C NMR to confirm substitution patterns (e.g., bromo and nitro group positions) and esterification. IR spectroscopy identifies functional groups (C=O at ~1700 cm, NO at ~1520 cm). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) resolves coupling interactions. Methodological rigor requires calibration against known standards and statistical validation of peak assignments .

Q. What strategies are effective for identifying gaps in existing literature on the reactivity of this compound?

- Methodological Answer : Conduct a bibliometric analysis of journals specializing in organic synthesis and nitroaromatic chemistry. Use keyword clustering (e.g., "propanedioate derivatives," "electrophilic substitution") to map trends. Prioritize studies with contradictory results (e.g., divergent catalytic outcomes) and apply systematic review frameworks to assess methodological biases (e.g., solvent purity, inert atmosphere use). Evidence gaps often emerge in kinetic studies or stereoelectronic effects, guiding targeted experimentation .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reactivity data under varying catalytic conditions?

- Methodological Answer : Contradictions may arise from unaccounted variables (e.g., trace moisture, ligand degradation). Employ a mixed-methods approach:

- Experimental : Replicate studies under controlled conditions (e.g., glovebox for air-sensitive reactions).

- Computational : Use DFT calculations to model transition states and identify steric/electronic barriers.

- Statistical : Apply ANOVA to isolate significant variables (e.g., catalyst type vs. temperature). Cross-disciplinary frameworks, such as linked survey-trace data integration, enhance data triangulation .

Q. How can computational chemistry (e.g., DFT, MD simulations) be integrated with experimental data to elucidate reaction mechanisms?

- Methodological Answer :

- DFT : Calculate activation energies for proposed pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms). Validate with isotopic labeling experiments.

- MD Simulations : Model solvent effects on intermediate stability (e.g., DMSO vs. THF).

- Hybrid Workflows : Use AI-driven platforms (e.g., COMSOL Multiphysics) to iteratively refine computational models using experimental kinetic data . Theoretical coherence requires alignment with Marcus theory or Hammond’s postulate for electron-deficient aryl systems .

Q. What theoretical frameworks guide the design of kinetic studies for this compound?

- Methodological Answer : Transition state theory (TST) underpins rate constant determination. For nitro-group participation, apply the Bell-Evans-Polanyi principle to correlate activation energy with thermodynamic driving forces. Experimental designs should include stopped-flow techniques for rapid kinetic profiling and Eyring analysis to extract and . Methodological alignment with conceptual frameworks ensures interpretability and reduces epistemic uncertainty .

Q. How can bibliometric analysis inform experimental priorities for understudied derivatives of this compound?

- Methodological Answer : Cluster research outputs by derivative class (e.g., halogenated vs. alkylated analogs) and map citation networks to identify "knowledge hubs." Use centrality metrics (e.g., betweenness) to pinpoint understudied nodes (e.g., sulfonated derivatives). Gap analysis tools like VOSviewer highlight opportunities for novel methodological contributions, such as photochemical activation or green solvent systems .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in catalytic activity data?

- Methodological Answer : Multivariate adaptive regression splines (MARS) model non-linear catalyst-performance interactions. For categorical variables (e.g., ligand type), partial least squares (PLS) regression identifies latent factors. Bootstrapping validates model robustness, while machine learning (e.g., random forests) prioritizes feature importance. Methodological transparency requires reporting confidence intervals and effect sizes to address reproducibility crises .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.